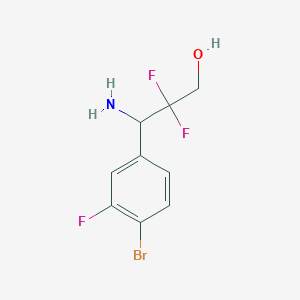

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL

Description

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL is a halogenated amino alcohol derivative characterized by a 4-bromo-3-fluorophenyl group attached to a propanol backbone with dual fluorine substituents at the C2 position and an amino group at C3. Its molecular formula is C₉H₈BrF₃NO, with a molecular weight of 283.06 g/mol.

Properties

Molecular Formula |

C9H9BrF3NO |

|---|---|

Molecular Weight |

284.07 g/mol |

IUPAC Name |

3-amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C9H9BrF3NO/c10-6-2-1-5(3-7(6)11)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2 |

InChI Key |

UFBYOCPPSTZWEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(CO)(F)F)N)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL typically involves multiple steps, starting from commercially available precursors. One common approach is the Staudinger cycloaddition, which is used to form the initial ring structure. This method involves the reaction of an azide with a ketene to produce a monocyclic β-lactam

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL can undergo several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like cerium ammonium nitrate.

Reduction: Reduction reactions may involve reagents such as hydrazine hydrate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Cerium ammonium nitrate is commonly used for oxidative cleavage.

Reduction: Hydrazine hydrate is effective for reducing the phthalimido group.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of the target compound and its analogs:

Key Differences and Implications

Aromatic Ring Variations: The target compound features a bromo- and fluoro-substituted phenyl ring, enhancing hydrophobic interactions and electronic effects. The trifluoromethyl group in ’s compound provides strong electron-withdrawing effects, which may alter metabolic stability compared to the target’s bromo-fluoro combination .

Backbone and Functional Groups: The difluoropropanol moiety is shared with ’s anticancer compound, suggesting this group may contribute to target binding in kinase or enzyme inhibition .

Biological Activity: The tartrate salt in demonstrates explicit anticancer applications, likely due to its β-carboline core (a known DNA intercalator) combined with fluoropropanol’s solubility-enhancing properties . The target compound’s lack of a charged group (e.g., tartrate) may reduce aqueous solubility but improve membrane permeability for central nervous system targets.

Biological Activity

3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL, identified by its CAS number 1337661-16-1, is a fluorinated organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL is , with a molecular weight of approximately 284.07 g/mol. The structure features an amino group, multiple fluorine substituents, and a hydroxyl group, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrF₃NO |

| Molecular Weight | 284.07 g/mol |

| CAS Number | 1337661-16-1 |

| Boiling Point | Not available |

| Purity | Not specified |

Antibacterial Properties

Preliminary studies indicate that 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL exhibits antibacterial activity . The compound's interaction with bacterial enzymes suggests it may inhibit key metabolic pathways essential for bacterial growth. Research is ongoing to elucidate the specific mechanisms through which it exerts this effect.

Anticancer Potential

In addition to its antibacterial properties, the compound has shown promise as an anticancer agent . Initial findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. Mechanistic studies are being conducted to understand how the compound interacts with cancer cell signaling pathways.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL resulted in significant cell death compared to untreated controls. The compound's effectiveness varied among different cell types, indicating selective cytotoxicity.

- Enzyme Inhibition : Research has indicated that the compound may act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition could disrupt the normal functioning of cells and lead to enhanced therapeutic effects against both bacterial infections and tumors.

The precise mechanisms by which 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL exerts its biological effects are still under investigation. However, several hypotheses include:

- Protein Binding : The compound may bind to specific proteins or enzymes in cells, altering their function and leading to therapeutic outcomes.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound could induce oxidative stress in target cells, contributing to its anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL?

- Methodology : Synthesis typically involves halogenated aromatic intermediates. For example, a nitroalkene intermediate can be generated via condensation of 4-bromo-3-fluorobenzaldehyde with nitromethane under basic conditions, followed by stereoselective reduction to yield the amino alcohol . Key considerations include:

- Catalysts : Use of chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry.

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating enantiomers.

- Yield Optimization : Reaction temperatures below 0°C improve enantiomeric excess (e.g., 85% ee at -20°C) .

Q. How can the stereochemical configuration of this compound be confirmed?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration (e.g., R/S designation) .

- NMR Spectroscopy : -NMR distinguishes fluorinated substituents; coupling constants (e.g., ) confirm spatial proximity of difluoro groups .

- Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers (retention times vary by >2 min for R vs. S forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.